Nuromax

Description

Properties

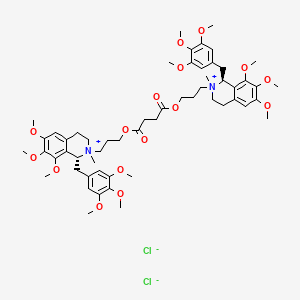

Molecular Formula |

C56H78Cl2N2O16 |

|---|---|

Molecular Weight |

1106.1 g/mol |

IUPAC Name |

1-O-[3-[(1S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |

InChI |

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;; |

InChI Key |

APADFLLAXHIMFU-QBTMMFGGSA-L |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Synonyms |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nuromax® (doxacurium chloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuromax®, the trade name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary clinical application is to induce skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation. This technical guide provides a comprehensive overview of the core mechanism of action of doxacurium chloride, detailing its molecular interactions, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to elucidate its function. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and anesthesia.

Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

Doxacurium chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[1][2][3] As a bis-quaternary benzylisoquinolinium diester, its bulky and rigid structure is key to its mechanism.[4][5]

Under normal physiological conditions, the binding of the neurotransmitter acetylcholine (ACh) to the two α-subunits of the nAChR induces a conformational change in the receptor.[6] This change opens the ion channel, allowing an influx of sodium ions and a smaller efflux of potassium ions, leading to depolarization of the muscle cell membrane and subsequent muscle contraction.[6]

Doxacurium chloride, when introduced intravenously, circulates and reaches the neuromuscular junction where it competes with ACh for the same binding sites on the nAChR α-subunits.[2][6] Due to its structural properties, doxacurium binds to the receptor but does not induce the necessary conformational change to open the ion channel.[6] By occupying the binding sites, it physically prevents ACh from binding and activating the receptor, thereby inhibiting depolarization and causing muscle relaxation or paralysis.[1][2] This antagonism is a dynamic process, involving repeated association and dissociation of doxacurium from the receptors.[6]

The neuromuscular blockade induced by doxacurium chloride can be surmounted and reversed by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved through the administration of acetylcholinesterase inhibitors, such as neostigmine.[1][3][7] These inhibitors prevent the breakdown of acetylcholine, leading to its accumulation and a higher probability of it outcompeting doxacurium at the receptor binding sites, thereby restoring neuromuscular transmission.[7]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The potency, onset, and duration of action of doxacurium chloride have been quantified in numerous clinical studies. The following tables summarize key pharmacodynamic and pharmacokinetic parameters.

| Pharmacodynamic Parameter | Value | Condition | Reference |

| ED95 (Adults) | 0.025 mg/kg (range: 0.020-0.033 mg/kg) | Balanced anesthesia | [8] |

| 0.030 mg/kg | Nitrous oxide-oxygen-fentanyl-thiopental anesthesia | [9] | |

| ED95 (Children, 2-12 years) | ~0.03 mg/kg | Halothane anesthesia | [8] |

| Onset of Action (Adults) | 4-5 minutes (at 0.05 mg/kg) | Balanced anesthesia | [8] |

| Clinical Duration of Action (Adults) | ~100 minutes (at 0.05 mg/kg) | Balanced anesthesia | [8] |

| 59.2 +/- 4.1 min (to 5% recovery at 1.3 x ED95) | Nitrous oxide-oxygen-fentanyl-thiopental anesthesia | [9] | |

| 75.7 +/- 5.6 min (to 25% recovery at 1.3 x ED95) | Nitrous oxide-oxygen-fentanyl-thiopental anesthesia | [9] | |

| Potency Comparison | ~2.5 to 3 times more potent than pancuronium | [3][8] | |

| ~10 to 12 times more potent than metocurine | [3][8] |

| Pharmacokinetic Parameter | Value | Patient Population | Reference |

| Clearance | 2.66 mL/min/kg | Healthy Young Adults | [3] |

| 1.75 +/- 0.16 mL/min/kg | Elderly (70-83 years) | [3] | |

| Volume of Distribution | 0.11-0.43 L/kg | Healthy Young Adults | [3] |

| Biological Half-Life | 99 minutes | Normal Healthy Adults | [3] |

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a representative method for determining the binding affinity (Ki) of doxacurium chloride for nAChRs.

Objective: To quantify the binding affinity of doxacurium chloride to nAChRs by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).[4]

-

Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).[4]

-

Test Compound: Doxacurium chloride.

-

Competitor (for non-specific binding): A high concentration of a known nAChR ligand (e.g., nicotine).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer (pH 7.4).[4]

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).[6]

-

Scintillation Counter and scintillation cocktail.[4]

Protocol:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells stably expressing α4β2 nAChRs.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of doxacurium chloride concentrations.

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of the competitor (e.g., 1 mM nicotine), and membrane preparation.

-

Doxacurium Chloride Competition: Add assay buffer, radioligand, varying concentrations of doxacurium chloride, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from unbound radioligand.[4]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[4]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[4]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the doxacurium chloride concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of doxacurium chloride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Determination of ED95 in an Animal Model

This protocol outlines a representative method for determining the ED95 of doxacurium chloride in a preclinical animal model.

Objective: To determine the dose of doxacurium chloride required to produce a 95% depression of the twitch response to nerve stimulation in 50% of the animal subjects.

Materials:

-

Animal Model: e.g., adult mixed-breed dogs.

-

Anesthetic Agents: e.g., isoflurane for induction and maintenance of anesthesia.

-

Ventilator: To maintain controlled ventilation.

-

Peripheral Nerve Stimulator: Capable of delivering supramaximal train-of-four (TOF) stimulation.[10][11]

-

Force-Displacement Transducer or Electromyography (EMG) Equipment: To quantify the muscle twitch response.

-

Doxacurium Chloride Solution for intravenous administration.

-

Physiological Monitoring Equipment: For heart rate, blood pressure, and end-tidal CO2.

Protocol:

-

Animal Preparation:

-

Anesthetize the animal with isoflurane and maintain a stable plane of anesthesia.

-

Intubate the animal and provide mechanical ventilation to maintain normocapnia.

-

Establish intravenous access for drug administration.

-

-

Experimental Setup:

-

Position the animal to allow access to a peripheral nerve and its corresponding muscle (e.g., the superficial peroneal nerve and the muscles of the paw).

-

Place stimulating electrodes over the selected nerve.

-

Attach the force-displacement transducer or EMG electrodes to the corresponding muscle to record the evoked response.

-

-

Determination of Supramaximal Stimulus:

-

Deliver single twitch stimuli at a low frequency (e.g., 0.1 Hz).

-

Gradually increase the stimulus intensity until a maximal twitch response is observed. The supramaximal stimulus is typically set at 10-20% above this level.

-

-

Baseline Measurement:

-

Record a stable baseline twitch response for a defined period before drug administration.

-

-

Dose-Response Determination (Cumulative Dosing):

-

Administer an initial small intravenous dose of doxacurium chloride.

-

Allow the effect of the dose to stabilize and record the percentage of twitch depression.

-

Administer subsequent incremental doses, allowing for stabilization of the effect after each dose, until a near-complete block is achieved.

-

-

Data Analysis:

-

For each cumulative dose, calculate the percentage of twitch height depression relative to the baseline.

-

Plot the percentage of twitch depression against the logarithm of the cumulative dose.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the ED50 and ED95 values.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of neuromuscular blockade by doxacurium chloride.

References

- 1. Dose-response relations of doxacurium and its reversal with neostigmine in young adults and healthy elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacodynamics of doxacurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Doxacurium chloride - Wikipedia [en.wikipedia.org]

- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openanesthesia.org [openanesthesia.org]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Train of Four Motor Point Stimulation and Monitoring [ctv.veeva.com]

- 11. litfl.com [litfl.com]

Nuromax (Doxacurium Chloride): A Comprehensive Technical Guide for Research Professionals

An In-depth Overview of the Core Pharmacology, Clinical Data, and Experimental Methodologies

Introduction

Nuromax, the brand name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It is utilized in clinical settings, primarily in anesthesia and critical care, to induce skeletal muscle relaxation or paralysis during surgical procedures or to facilitate mechanical ventilation.[2] As a competitive antagonist of acetylcholine at the neuromuscular junction, doxacurium chloride provides predictable and dose-dependent neuromuscular blockade.[2] This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its core pharmacology, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Pharmacology

Mechanism of Action

Doxacurium chloride functions by competitively binding to nicotinic acetylcholine receptors on the motor end-plate of skeletal muscles.[2][3] This competitive antagonism prevents acetylcholine, the endogenous neurotransmitter, from binding to these receptors and initiating muscle contraction. The result is a flaccid paralysis of the muscle.[4] This non-depolarizing blockade can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the neuromuscular junction, allowing it to outcompete doxacurium for receptor binding.[3]

Pharmacodynamics

The neuromuscular blockade produced by doxacurium chloride is dose-dependent.[2] It is characterized by a relatively rapid onset of action and a long duration.[2] Doxacurium is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.[3] A key feature of doxacurium is its cardiovascular stability; it does not typically cause significant changes in heart rate or blood pressure and has a low propensity for histamine release, which can lead to adverse effects like hypotension, flushing, and bronchospasm.[2][4]

Pharmacokinetics

Doxacurium chloride is administered intravenously, ensuring 100% bioavailability.[1] It is not metabolized and is primarily eliminated unchanged through renal and biliary excretion.[3] The plasma protein binding of doxacurium chloride is approximately 30%.[5] The pharmacokinetics of doxacurium can be influenced by patient factors such as age and the presence of renal or hepatic impairment, which may prolong its duration of action.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for doxacurium chloride from various clinical studies.

| Parameter | Value | Anesthetic Conditions | Patient Population | Reference |

| ED95 | 0.025 mg/kg (range: 0.020-0.033) | Balanced Anesthesia | Adults | [5] |

| 30 µg/kg | Nitrous oxide-oxygen-fentanyl-thiopental | ASA physical status I and II patients | [7] | |

| 24 µg/kg | 70% nitrous oxide and fentanyl | General Anesthesia | [8] | |

| 14 µg/kg | 50% nitrous oxide and 1.26% enflurane | General Anesthesia | [8] | |

| 16 µg/kg | 50% nitrous oxide and 0.84% isoflurane | General Anesthesia | [8] | |

| 19 µg/kg | 50% nitrous oxide and 0.57% halothane | General Anesthesia | [8] | |

| ~0.03 mg/kg | Halothane Anesthesia | Children (2-12 years) | [4] | |

| Onset of Action | 2-3 minutes | General | General | [2] |

| 4-5 minutes (for intubation) | Balanced Anesthesia | Adults (at 0.05 mg/kg) | [5] | |

| Time to Maximum Block | 7.7 minutes | Balanced Anesthesia | Young Adults (at 0.025 mg/kg) | [5] |

| 11.2 minutes | Balanced Anesthesia | Elderly Patients (at 0.025 mg/kg) | [5] | |

| Clinical Duration of Action (Time to 25% Recovery) | ~55 minutes (range: 9-145) | Balanced Anesthesia | Adults (at 0.025 mg/kg) | [5] |

| ~100 minutes (range: 39-232) | Balanced Anesthesia | Adults (at 0.05 mg/kg) | [9] | |

| ~160 minutes (range: 110-338) | Balanced Anesthesia | Adults (at 0.08 mg/kg) | [5] | |

| ~30 minutes | Halothane Anesthesia | Children (2-12 years, at 0.03 mg/kg) | [4] | |

| ~45 minutes | Halothane Anesthesia | Children (2-12 years, at 0.05 mg/kg) | [4] | |

| Half-life | 40-60 minutes | General | Healthy Adults | [2] |

| Recovery | Spontaneous recovery to 25% of baseline T1 response: 85 +/- 33 min | Isoflurane/N2O/fentanyl | Adults | [10] |

| Recovery time after discontinuation (ICU): 138 +/- 46 min | - | Critically ill patients | [11] |

Experimental Protocols

Determination of ED95 (Effective Dose 95%)

The ED95, the dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulation, is a crucial measure of neuromuscular blocking agent potency.

Methodology:

-

Patient Selection: A cohort of consenting adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia is recruited.

-

Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with a standardized regimen, for example, nitrous oxide-oxygen-fentanyl-thiopental.[7]

-

Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator. The evoked mechanical response (twitch) of the adductor pollicis muscle is measured and recorded using a force-displacement transducer.[7]

-

Baseline Measurement: A stable baseline twitch height is established before the administration of doxacurium.

-

Dose Administration: Doxacurium is administered intravenously in incremental (cumulative) doses.[8]

-

Data Recording: The degree of twitch suppression is recorded after each dose has reached its peak effect.

-

Dose-Response Curve: A log-probit dose-response curve is constructed for each patient by plotting the percentage of twitch suppression against the logarithm of the cumulative dose.[12]

-

ED95 Calculation: The ED95 is calculated from the individual dose-response curves.[7]

Neuromuscular Blockade Monitoring using Train-of-Four (TOF) Stimulation

TOF stimulation is the standard method for monitoring the depth of neuromuscular blockade.

Methodology:

-

Electrode Placement: Surface electrodes are placed over the path of a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.[2]

-

Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a two-second period (2 Hz).[3]

-

Response Assessment: The number of evoked muscle twitches is observed or measured. The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) can also be quantified.[3]

-

Interpretation of TOF Count:

-

4 twitches: 0-75% of receptors blocked.

-

3 twitches: Approximately 75% of receptors blocked.

-

2 twitches: Approximately 80% of receptors blocked.

-

1 twitch: Approximately 90-95% of receptors blocked.

-

0 twitches: 100% of receptors blocked.[3]

-

-

Clinical Application: The TOF count guides the administration of maintenance doses of the neuromuscular blocking agent and assesses the adequacy of recovery from blockade.

Visualizations

Signaling Pathway at the Neuromuscular Junction

Caption: Competitive antagonism of acetylcholine by doxacurium at the neuromuscular junction.

Experimental Workflow for a Doxacurium Clinical Trial

Caption: A typical workflow for a clinical trial evaluating a neuromuscular blocking agent.

Conclusion

This compound (doxacurium chloride) is a well-characterized, long-acting, non-depolarizing neuromuscular blocking agent with a favorable safety profile, particularly concerning its cardiovascular stability. Its pharmacology is well-understood, and a substantial body of clinical data exists to guide its use in research and clinical practice. This technical guide provides a foundational overview for professionals in drug development and related scientific fields, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of its core principles of action and evaluation. Further research may continue to explore its application in specific patient populations and in comparison with newer neuromuscular blocking agents.

References

- 1. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]

- 2. aacn.org [aacn.org]

- 3. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ppno.ca [ppno.ca]

- 6. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Dose-response relationships of doxacurium chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversal of doxacurium and pancuronium neuromuscular blockade with neostigmine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Train-of-four recovery after pharmacologic antagonism of pancuronium-, pipecuronium-, and doxacurium-induced neuromuscular block in anaesthetized humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Nuromax® (doxacurium chloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and development history of Nuromax® (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. The document details its synthesis, preclinical evaluation, and extensive clinical trial program. Key quantitative data from these studies are presented in structured tables for comparative analysis. Detailed methodologies for pivotal experiments are provided, and the underlying signaling pathways and developmental workflows are visualized using Graphviz diagrams. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rigorous process of bringing a novel therapeutic agent from conception to clinical practice.

Introduction

Doxacurium chloride, marketed under the trade name this compound®, is a synthetic bis-quaternary benzylisoquinolinium diester that functions as a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary clinical application is as an adjunct to general anesthesia to provide skeletal muscle relaxation during surgical procedures and to facilitate endotracheal intubation.[2][3] The development of doxacurium was driven by the search for a potent, long-acting neuromuscular blocker with a favorable cardiovascular safety profile, specifically one lacking the histamine-releasing and vagolytic effects of earlier agents.[1][3]

Discovery and Synthesis

Doxacurium chloride was first synthesized in 1980 by chemists at the Burroughs Wellcome Co.[2] The development of doxacurium was a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of benzylisoquinolinium compounds.[4] These efforts were a continuation of the quest to find an ideal replacement for succinylcholine, aiming for a non-depolarizing agent with a predictable and controllable duration of action and minimal cardiovascular side effects.[2]

Chemical Synthesis

The synthesis of doxacurium chloride involves a multi-step process. A key patent describes the condensation of 5',8-Dimethoxylaudanosine with 3-iodopropanol in refluxing acetone, followed by ion exchange chromatography to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride. This intermediate is then esterified with succinyl chloride in refluxing dichloroethane to produce doxacurium chloride.[5]

Preclinical Development

A comprehensive preclinical program was undertaken to characterize the pharmacology and toxicology of doxacurium chloride. These studies were conducted in various animal models to assess the drug's efficacy, safety, and pharmacokinetic profile before its introduction into human clinical trials.

Pharmacodynamics

Preclinical studies established doxacurium as a potent, long-acting, non-depolarizing neuromuscular blocking agent. In isoflurane-anesthetized dogs, the ED50 and ED90 for neuromuscular blockade were determined to be 2.1 µg/kg and 3.5 µg/kg, respectively.[6]

Pharmacokinetics

Pharmacokinetic studies in animals, including dogs, cats, and Rhesus monkeys, revealed important characteristics of doxacurium's disposition. The data indicated that the drug is primarily eliminated unchanged in the urine and bile.[6]

Toxicology

Preclinical toxicology studies are crucial for identifying potential safety concerns. While specific details of all toxicology studies are not publicly available, the general approach involves acute, subchronic, and chronic toxicity studies in at least two species (a rodent and a non-rodent) to assess for any end-organ toxicity. Additionally, genotoxicity, reproductive toxicity, and carcinogenicity studies are typically performed to ensure the safety of a new chemical entity.[7]

Clinical Development

The clinical development of doxacurium chloride progressed through a series of well-controlled clinical trials (Phase I, II, and III) to establish its safety and efficacy in humans.

Phase I Clinical Trials

Phase I studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in a small number of healthy volunteers. For doxacurium, these initial studies would have involved single ascending doses to determine the safe dosage range and to characterize its initial pharmacokinetic profile.

Experimental Protocol: Phase I Single Ascending Dose Study (Illustrative)

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single intravenous doses of doxacurium chloride in healthy adult male volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.

-

Participants: Healthy male volunteers, aged 18-45 years, with no clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.

-

Procedure:

-

Subjects are admitted to a clinical research unit and randomized to receive a single intravenous bolus of either doxacurium chloride or placebo.

-

Dose escalation proceeds in cohorts, with safety data from each cohort reviewed before escalating to the next dose level.

-

Vital signs (heart rate, blood pressure, respiratory rate), ECGs, and adverse events are monitored continuously.

-

Serial blood samples are collected at predefined time points for pharmacokinetic analysis.

-

Neuromuscular function is monitored using a peripheral nerve stimulator to assess the onset, depth, and duration of any neuromuscular block.

-

-

Endpoints:

-

Primary: Incidence of adverse events, changes in vital signs, ECG parameters, and clinical laboratory values.

-

Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

-

Phase II Clinical Trials

Phase II trials are conducted in patients to evaluate the efficacy of the drug for a specific indication and to further assess its safety. For doxacurium, these studies focused on determining the effective dose range for producing adequate surgical relaxation and characterizing its pharmacodynamic profile in surgical patients.

Experimental Protocol: Phase II Dose-Ranging Study in Surgical Patients (Illustrative)

-

Objective: To determine the dose-response relationship of doxacurium chloride for neuromuscular blockade in adult patients undergoing elective surgery with general anesthesia.

-

Study Design: A randomized, double-blind, dose-ranging study.

-

Participants: Adult patients (ASA physical status I or II) scheduled for elective surgery expected to last at least 90 minutes under balanced anesthesia.

-

Procedure:

-

After induction of anesthesia, baseline neuromuscular function is assessed using a peripheral nerve stimulator (e.g., train-of-four stimulation of the ulnar nerve).

-

Patients are randomized to receive a single intravenous bolus of doxacurium chloride at one of several predetermined dose levels.

-

Neuromuscular blockade is monitored continuously to determine the time to onset of maximum block, the clinical duration of action (time to 25% recovery of twitch height), and the recovery index (time from 25% to 75% recovery).

-

Cardiovascular parameters (heart rate, blood pressure) and plasma histamine levels are monitored.

-

-

Endpoints:

-

Primary: The dose required to produce 95% suppression of the first twitch of the train-of-four (ED95).

-

Secondary: Time to onset of maximum block, clinical duration of action, recovery index, and changes in cardiovascular parameters and histamine levels.

-

Phase III Clinical Trials

Phase III trials are large-scale, multicenter studies that compare the new drug to the current standard of care to confirm its efficacy and safety in a broader patient population. For doxacurium, these trials compared its performance to other long-acting neuromuscular blocking agents like pancuronium.

Experimental Protocol: Phase III Comparative Study in Surgical Patients (Illustrative)

-

Objective: To compare the efficacy and safety of doxacurium chloride with pancuronium in adult patients requiring neuromuscular blockade for major surgery.

-

Study Design: A multicenter, randomized, double-blind, active-comparator study.

-

Participants: A large cohort of adult patients (ASA physical status I-III) scheduled for major surgical procedures requiring sustained neuromuscular blockade.

-

Procedure:

-

Following induction of anesthesia, patients are randomized to receive either doxacurium chloride or pancuronium for intubation and maintenance of neuromuscular blockade.

-

Initial and maintenance doses are administered as required, guided by neuromuscular monitoring.

-

The quality of intubating conditions is assessed.

-

The onset and duration of neuromuscular blockade, as well as recovery characteristics, are recorded.

-

Hemodynamic stability and the incidence of adverse events are closely monitored throughout the procedure and in the postoperative period.

-

-

Endpoints:

-

Primary: To demonstrate non-inferiority or superiority of doxacurium chloride compared to pancuronium in terms of providing adequate surgical relaxation.

-

Secondary: Comparison of hemodynamic profiles, time to recovery, and the incidence of adverse events, including histamine-mediated effects.

-

Quantitative Data Summary

The following tables summarize key quantitative data from the development program of doxacurium chloride.

Table 1: Pharmacodynamic Parameters of Doxacurium Chloride in Adults

| Parameter | Anesthetic Condition | Value | Reference(s) |

| ED95 | Nitrous oxide-fentanyl | 0.025 mg/kg | [6] |

| Halothane | ~0.03 mg/kg | [8] | |

| Time to Maximum Block (0.05 mg/kg) | Balanced Anesthesia | ~5-6 minutes | [9] |

| Clinical Duration (Time to 25% Recovery) (0.05 mg/kg) | Balanced Anesthesia | ~100 minutes | [9] |

| Recovery Index (25-75% Recovery) | Halothane Anesthesia | ~27 minutes | [7] |

Table 2: Pharmacokinetic Parameters of Doxacurium Chloride in Different Patient Populations

| Parameter | Healthy Young Adults | Elderly Patients | Patients with Renal Failure | Patients with Hepatic Failure | Reference(s) |

| Elimination Half-life (t1/2) | ~99 minutes | ~96-120 minutes | ~221 minutes | ~115 minutes | [6] |

| Plasma Clearance | ~2.66 mL/min/kg | ~1.75-2.47 mL/min/kg | ~1.23 mL/min/kg | ~2.30 mL/min/kg | [6] |

| Volume of Distribution (Vd) | ~0.22 L/kg | ~0.22-0.27 L/kg | ~0.27 L/kg | ~0.29 L/kg | [6] |

Mechanism of Action and Signaling Pathway

Doxacurium chloride is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[10] By binding to these receptors, it prevents acetylcholine from binding and depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[10]

References

- 1. criver.com [criver.com]

- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]

- 3. Doxacurium chloride for neuromuscular blockade before tracheal intubation and surgery during nitrous oxide-oxygen-narcotic-enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Neuromuscular and cardiovascular effects of doxacurium in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

An In-depth Technical Guide to the Molecular Structure of Doxacurium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] This property makes it a valuable adjunct in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures or mechanical ventilation.[3] Chemically, doxacurium chloride is a symmetrical bis-benzylisoquinolinium diester.[4][5] It is supplied as a mixture of three stereoisomers: a meso form and a pair of enantiomers, all possessing a trans, trans configuration.[1] This guide provides a detailed overview of the molecular structure of doxacurium chloride, including its physicochemical properties, synthesis, mechanism of action, and methods for its characterization.

Molecular Structure and Physicochemical Properties

Doxacurium chloride is a large and complex molecule with the chemical formula C56H78Cl2N2O16 and a molecular weight of approximately 1106.14 g/mol .[3][6] Its structure is characterized by two benzylisoquinolinium moieties linked by a succinic acid diester bridge.[3]

Physicochemical and Identification Data

| Property | Value | Reference |

| Molecular Formula | C56H78Cl2N2O16 | [6] |

| Molecular Weight | 1106.14 g/mol | [6] |

| IUPAC Name | bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate dichloride | [3] |

| CAS Number | 106819-53-8 | [6] |

| Appearance | White to off-white amorphous solid | [1] |

| Solubility | Very soluble in water, ethanol, 0.1 N HCl, 0.1 N NaOH, 0.9% saline, and 5% dextrose injection. Freely soluble in 1-octanol. | [1] |

Stereochemistry

Doxacurium chloride is a mixture of three stereoisomers:

-

A meso compound: (1R, 1'S, 2S, 2'R)

-

A pair of enantiomers: (1R, 1'R, 2S, 2'S) and (1S, 1'S, 2R, 2'R)[1]

All stereoisomers have a trans configuration between the substituents at the 1 and 2 positions of the isoquinolinium rings.[1] The presence of these stereoisomers is a critical aspect of its molecular structure and can influence its pharmacological activity.

Synthesis of Doxacurium Chloride

The synthesis of doxacurium chloride involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, a general synthetic route has been described. The key steps involve the condensation of 5',8-Dimethoxylaudanosine with 3-iodopropanol, followed by esterification with succinyl chloride.

Synthetic Workflow

Caption: Synthetic workflow for doxacurium chloride.

Mechanism of Action

Doxacurium chloride exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[1][2] By binding to these receptors, it prevents acetylcholine from binding and initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This action is reversible and can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved by administering acetylcholinesterase inhibitors like neostigmine.[2]

Signaling Pathway at the Neuromuscular Junction

Caption: Doxacurium chloride's competitive antagonism at the nAChR.

Experimental Protocols and Characterization

The structural elucidation and quality control of doxacurium chloride rely on various analytical techniques. Due to the lack of publicly available detailed experimental protocols, the following sections describe the general methodologies employed for the characterization of doxacurium chloride and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the analysis of doxacurium chloride in biological fluids.[7] A typical protocol would involve:

-

Sample Preparation: Solid-phase extraction of the biological sample (e.g., plasma, urine) to isolate the drug.[7]

-

Chromatographic Separation: Injection of the extracted sample onto a reversed-phase column (e.g., C1) with a mobile phase consisting of a buffer and an organic solvent (e.g., potassium phosphate and acetonitrile).[7]

-

Detection: UV detection at a specific wavelength (e.g., 210 nm) to quantify the eluted doxacurium chloride.[7]

Analytical Workflow for HPLC

Caption: General workflow for HPLC analysis of doxacurium chloride.

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is used for the qualitative identification of doxacurium chloride and its breakdown products. The large molecular weight and charged nature of doxacurium make electrospray ionization a suitable technique. Fragmentation patterns in MS/MS can provide structural information.

Conclusion

Doxacurium chloride is a structurally complex and potent neuromuscular blocking agent. Its molecular architecture, characterized by two benzylisoquinolinium units and a specific stereochemistry, is crucial for its pharmacological activity as a competitive antagonist at nicotinic acetylcholine receptors. While detailed experimental data on its solid-state structure and comprehensive spectroscopic analysis are not widely published, its synthesis, mechanism of action, and analytical characterization have been established through various studies. This guide provides a foundational understanding of the molecular and functional aspects of doxacurium chloride for professionals in the fields of research and drug development.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Doxacurium chloride - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Doxacurium Chloride | C56H78Cl2N2O16 | CID 5284551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic analysis of doxacurium, a new long-acting neuromuscular blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Nuromax (Doxacurium Chloride): A Technical Guide to Cholinergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cholinergic receptor binding affinity of Nuromax® (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. Doxacurium chloride functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] This document summarizes the available quantitative data on its binding affinity, details the experimental protocols for determining these affinities, and visualizes the relevant signaling pathways.

Introduction

Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester.[3] Its primary clinical application is to induce muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[4] The pharmacological action of doxacurium is centered on its competitive antagonism of acetylcholine at the nicotinic receptors of the motor endplate.[2] Understanding the specific binding characteristics of doxacurium to various cholinergic receptor subtypes is crucial for predicting its efficacy, duration of action, and potential side effect profile.

Cholinergic Receptor Binding Profile

Nicotinic Acetylcholine Receptors (nAChRs)

Doxacurium chloride is a potent antagonist at the adult muscle-type nicotinic acetylcholine receptor, which is a pentameric ligand-gated ion channel composed of α1, β1, δ, and ε subunits in a 2:1:1:1 ratio. The two quaternary ammonium groups in the doxacurium molecule are crucial for its high-affinity binding to the two α-subunits of the receptor. This competitive antagonism prevents acetylcholine from binding and activating the receptor, thereby inhibiting ion influx and subsequent muscle cell depolarization.

Muscarinic Acetylcholine Receptors (mAChRs)

Doxacurium chloride has been identified as an antagonist of the muscarinic acetylcholine receptor M2 subtype.[5] The M2 receptor is a G-protein coupled receptor predominantly found in the heart, where its activation leads to a decrease in heart rate. Antagonism of M2 receptors by doxacurium could potentially counteract the bradycardia sometimes associated with surgery, although at typical clinical doses, doxacurium is noted for its cardiovascular stability.[5]

Quantitative Binding Affinity Data

Direct and comprehensive Ki or IC50 values for doxacurium chloride across a wide range of cholinergic receptor subtypes are not extensively reported in publicly available literature. The following table summarizes the known qualitative and inferred binding characteristics.

| Receptor Subtype | Target Tissue/Cell Type | Binding Characteristic | Quantitative Data (Ki/IC50) | Reference |

| Nicotinic Receptors | ||||

| Adult Muscle-type (α1)2β1δε | Neuromuscular Junction | Competitive Antagonist | Not explicitly found | [1][2] |

| Neuronal α3β4 | Autonomic Ganglia | Expected weak antagonism | Not available | Inferred |

| Neuronal α4β2 | Central Nervous System | Expected weak antagonism | Not available | Inferred |

| Neuronal α7 | Central Nervous System | Expected weak antagonism | Not available | Inferred |

| Muscarinic Receptors | ||||

| M1 | Neurons, Glands | Expected weak antagonism | Not available | Inferred |

| M2 | Heart, Smooth Muscle | Antagonist | Not explicitly found | [5] |

| M3 | Smooth Muscle, Glands | Expected weak antagonism | Not available | Inferred |

| M4 | Central Nervous System | Expected weak antagonism | Not available | Inferred |

| M5 | Central Nervous System | Expected weak antagonism | Not available | Inferred |

Note: The lack of specific quantitative data in the literature for all subtypes necessitates further experimental investigation for a complete binding profile.

Experimental Protocols

The determination of binding affinity for compounds like doxacurium chloride is typically achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Nicotinic Receptors

Objective: To determine the binding affinity (Ki) of doxacurium chloride for nicotinic acetylcholine receptors.

Materials:

-

Receptor Source: Membrane preparations from tissues rich in the target nAChR subtype (e.g., Torpedo electric organ for muscle-type receptors, or cultured cells expressing specific neuronal subtypes).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]α-bungarotoxin for muscle-type nAChRs or [³H]epibatidine for certain neuronal nAChRs).

-

Competitor: Doxacurium chloride.

-

Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of doxacurium chloride and a fixed amount of the membrane preparation.

-

Incubation: Allow the mixture to incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the doxacurium chloride concentration. The IC50 value (the concentration of doxacurium chloride that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction

Doxacurium chloride acts by blocking the normal signaling pathway at the neuromuscular junction.

Nicotinic receptor signaling at the neuromuscular junction and the site of doxacurium action.

Muscarinic M2 Receptor Signaling in Cardiac Muscle

The antagonistic effect of doxacurium on M2 receptors in the heart would inhibit the following pathway, potentially leading to an increase in heart rate.

Muscarinic M2 receptor signaling pathway in cardiac cells and the inhibitory effect of doxacurium.

Conclusion

Doxacurium chloride is a potent, long-acting neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors at the motor endplate. It also exhibits antagonistic properties at muscarinic M2 receptors. While a complete quantitative binding profile across all cholinergic receptor subtypes is not fully elucidated in the public domain, its known characteristics and structural class suggest a high degree of selectivity for the neuromuscular junction. The experimental protocols outlined in this guide provide a framework for further detailed investigation into its binding affinities. A deeper understanding of these interactions is essential for the continued safe and effective use of doxacurium in clinical practice and for the development of future neuromuscular blocking agents.

References

The Pharmacokinetics of Nuromax® (Doxacurium Chloride) in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Nuromax® (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is intended to support research, development, and scientific understanding of this compound's behavior in relevant animal models.

Executive Summary

Doxacurium chloride is a benzylisoquinolinium diester that acts as a competitive antagonist at nicotinic acetylcholine receptors at the motor endplate. Preclinical studies in various animal models, including dogs, cats, and Rhesus monkeys, have been instrumental in characterizing its pharmacokinetic and pharmacodynamic profile. A key finding from these studies is that doxacurium is not significantly metabolized and is primarily eliminated unchanged through both renal and biliary pathways. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in these crucial preclinical assessments, and provides visual representations of experimental workflows and the drug's disposition.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of doxacurium chloride in various preclinical species. It is important to note that direct comparative studies with all parameters measured under identical conditions are limited.

Table 1: Pharmacokinetic Parameters of Doxacurium Chloride in Preclinical Models

| Parameter | Dog | Cat | Rhesus Monkey |

| Dose (mg/kg, i.v.) | 0.009 (ED100) | Data Not Available | Data Not Available |

| Vd (L/kg) | Data Not Available | Data Not Available | Data Not Available |

| CL (mL/kg/min) | Data Not Available | Data Not Available | Data Not Available |

| t½ (min) | Data Not Available | Data Not Available | Data Not Available |

Note: While a product monograph indicates studies were conducted in these species, specific quantitative pharmacokinetic parameters (Vd, CL, t½) were not available in the public domain resources reviewed.

Table 2: Pharmacodynamic Parameters of Doxacurium Chloride in Dogs

| Parameter | Value (mean ± SD) |

| ED50 (µg/kg) | 2.1 |

| ED90 (µg/kg) | 3.5 |

| Onset of Action (3.5 µg/kg dose) (min) | 40 ± 5 |

| Duration of Action (3.5 µg/kg dose) (min) | 108 ± 31 |

| Recovery Time (25% to 75%) (3.5 µg/kg dose) (min) | 42 ± 11 |

Experimental Protocols

The following sections detail the typical methodologies employed in the preclinical pharmacokinetic evaluation of doxacurium chloride.

Animal Models and Husbandry

Studies are typically conducted in healthy, adult male and female animals (e.g., Beagle dogs, domestic cats, Rhesus monkeys). Animals are acclimatized to the laboratory environment and housed under standard conditions with controlled temperature, humidity, and light-dark cycles. Food and water are provided ad libitum, with fasting overnight prior to drug administration.

Anesthesia and Surgical Preparation

For pharmacokinetic studies involving neuromuscular blocking agents, animals are anesthetized to ensure ethical treatment and to prevent distress. A common anesthetic regimen involves induction with a short-acting barbiturate followed by maintenance with an inhalational anesthetic like isoflurane.[1] Animals are intubated and mechanically ventilated to maintain normal respiratory function.[1] Catheters are placed in suitable blood vessels (e.g., femoral artery and vein) for drug administration and serial blood sampling. Core body temperature, heart rate, blood pressure, and end-tidal CO2 are monitored throughout the experiment.[1]

Drug Administration and Blood Sampling

Doxacurium chloride is administered as an intravenous (IV) bolus injection. The dose administered is based on prior dose-ranging studies to determine the effective dose for neuromuscular blockade (e.g., ED95). Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points before and after drug administration. A typical sampling schedule might include samples at 0, 2, 5, 10, 15, 30, 60, 120, 180, 240, 360, and 480 minutes post-dose. Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Neuromuscular Function Monitoring

The pharmacodynamic effects of doxacurium are assessed by monitoring neuromuscular function. This is typically achieved by stimulating a peripheral nerve (e.g., the ulnar or peroneal nerve) with a train-of-four (TOF) stimulus and measuring the evoked muscle response (e.g., adductor pollicis or tibialis anterior muscle twitch).[1] The degree of neuromuscular blockade is quantified as the percentage reduction in the first twitch (T1) of the TOF compared to the baseline measurement.

Bioanalytical Method

The concentration of doxacurium in plasma, urine, and bile is determined using a validated high-performance liquid chromatography (HPLC) method.

-

Sample Preparation: Biological samples are prepared using solid-phase extraction (SPE) to isolate the drug and remove interfering substances.

-

Chromatographic Separation: The extracted samples are injected onto a reversed-phase HPLC column. Separation is achieved using an isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.

-

Detection: Doxacurium is detected using an ultraviolet (UV) detector at a specific wavelength (e.g., 210 nm).

-

Quantification: The concentration of doxacurium in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the drug. The lower limit of quantitation for this method has been reported to be 10 ng/mL.

Visualizations

Experimental Workflow

Caption: Experimental workflow for preclinical pharmacokinetic studies of doxacurium.

Metabolic Pathway of Doxacurium

Caption: Disposition pathway of doxacurium, highlighting its lack of metabolism.

Conclusion

The preclinical pharmacokinetic profile of this compound® (doxacurium chloride) is characterized by its lack of significant metabolism and its elimination as an unchanged drug via both renal and biliary routes. The pharmacodynamic studies in animal models have established its potency and duration of action as a long-acting neuromuscular blocking agent. The experimental protocols described provide a framework for conducting robust preclinical evaluations of such compounds. This technical guide serves as a foundational resource for scientists and researchers in the field of drug development and pharmacology.

References

Doxacurium Chloride: A Technical Safety Guide for Laboratory Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of doxacurium chloride for use in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this potent neuromuscular blocking agent safely and effectively. This document outlines the pharmacological properties, potential hazards, handling procedures, and emergency protocols associated with doxacurium chloride.

Executive Summary

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate, thereby inhibiting neuromuscular transmission.[1] While its clinical use has declined due to its long duration of action, it remains a valuable tool in pharmacological and physiological research.[2] Its high potency and potential for causing respiratory arrest necessitate strict adherence to safety protocols in a laboratory environment. This guide provides detailed information on its toxicity, handling, and disposal to ensure the safety of laboratory personnel.

Pharmacological Profile

Mechanism of Action

Doxacurium chloride competitively binds to cholinergic receptors on the motor end-plate, which antagonizes the action of acetylcholine.[3] This binding prevents the depolarization of the muscle fiber membrane and subsequent muscle contraction. This mechanism is characteristic of non-depolarizing neuromuscular blockers.[4] The neuromuscular block induced by doxacurium chloride can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[1]

Diagram: Mechanism of Action of Doxacurium Chloride

Caption: Competitive antagonism of acetylcholine by doxacurium chloride at the neuromuscular junction.

Pharmacokinetics

Doxacurium chloride is administered intravenously and is not metabolized in human plasma.[1] Its primary routes of elimination are through urine and bile as an unchanged drug.[1] The plasma protein binding of doxacurium chloride is approximately 30%.[1]

Quantitative Toxicity and Potency Data

The following tables summarize the available quantitative data on the toxicity and potency of doxacurium chloride in various species.

Table 1: Acute Toxicity of Doxacurium Chloride in Laboratory Animals

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Intravenous | 0.131 | [1] |

| Rat | Subcutaneous | 1.8 | [1] |

Table 2: Potency of Doxacurium Chloride in Different Species

| Species | Anesthesia | ED50 (µg/kg) | ED90/ED95 (µg/kg) | Reference |

| Human | Nitrous oxide-narcotic | 13 | 23 (ED95) | [5] |

| Human | Nitrous oxide-fentanyl-thiopental | - | 30 (ED95) | [6][7] |

| Dog | Isoflurane | 2.1 | 3.5 (ED90) | [8] |

Laboratory Safety and Handling

As a potent neuromuscular blocking agent, doxacurium chloride presents significant risks if handled improperly. The primary hazard to laboratory personnel is accidental exposure, which can lead to respiratory arrest and death.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling doxacurium chloride. This includes, but is not limited to:

-

Gloves: Two pairs of nitrile gloves are recommended.[9]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.[10] A face shield should be worn when there is a risk of splashing.[11]

-

Lab Coat: A fully buttoned lab coat.[12]

-

Respiratory Protection: A NIOSH-certified N95 or higher respirator should be used when handling the powdered form of the drug or if there is a risk of aerosolization.[11]

Diagram: Laboratory Workflow for Handling Doxacurium Chloride

Caption: A generalized workflow for the safe handling of doxacurium chloride in a laboratory setting.

Storage and Stability

Doxacurium chloride should be stored in a secure, locked location, accessible only to authorized personnel. The commercially available injection is stored at room temperature (15° to 25°C) and should not be frozen.[1] Doxacurium chloride injection diluted to a concentration of 0.1 mg/mL in 5% Dextrose Injection or 0.9% Sodium Chloride Injection is physically and chemically stable for up to 24 hours when stored in polypropylene syringes at 5° to 25°C.[13] For research purposes, it is advisable to prepare solutions fresh and protect them from light.

Disposal

All waste materials contaminated with doxacurium chloride, including unused solutions, empty vials, syringes, needles, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[14] Do not dispose of doxacurium chloride down the drain.[15]

Experimental Protocols

The following are generalized protocols for the preparation and use of doxacurium chloride in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs and consult their institution's safety guidelines.

Preparation of Stock Solutions

-

Work in a chemical fume hood.

-

Wear appropriate PPE.

-

Accurately weigh the desired amount of doxacurium chloride powder.

-

Dissolve the powder in a suitable solvent. For in vivo studies, sterile saline or other appropriate buffered solutions are recommended. For in vitro experiments, the choice of solvent will depend on the specific assay, but dimethyl sulfoxide (DMSO) or ethanol can be used for initial solubilization, followed by dilution in an aqueous buffer.[16]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter-sterilize the solution if it is to be used in cell culture or administered to animals.

-

Store the stock solution in a clearly labeled, sealed container at the appropriate temperature (typically 2-8°C for short-term storage or -20°C for longer-term storage, though stability at these temperatures should be verified).

In Vivo Administration (Rodent Model - Example)

-

Anesthetize the animal according to an approved institutional animal care and use committee (IACUC) protocol.

-

Ensure adequate ventilation. Since doxacurium chloride causes respiratory muscle paralysis, the animal must be mechanically ventilated.

-

Administer doxacurium chloride intravenously via a tail vein or other suitable vessel. The dose will depend on the desired level and duration of neuromuscular blockade and should be determined from dose-response studies. Based on the LD50 in rats, extreme caution should be exercised with dosing.[1]

-

Monitor the depth of neuromuscular blockade using a peripheral nerve stimulator and recording the evoked muscle twitch response.

-

Maintain anesthesia and ventilation throughout the period of neuromuscular blockade.

-

Administer a reversal agent , such as neostigmine, at the end of the experiment if recovery of neuromuscular function is desired.[1]

Emergency Procedures

Accidental Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spills

-

Evacuate the immediate area.

-

Alert others in the vicinity.

-

If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.

-

For small spills, if you are trained and have the appropriate spill kit:

-

Don appropriate PPE, including respiratory protection.

-

Contain the spill with absorbent material.

-

Carefully clean up the spill using a chemical spill kit.

-

Decontaminate the area with a suitable cleaning agent.

-

Collect all contaminated materials in a sealed, labeled hazardous waste container.

-

Conclusion

Doxacurium chloride is a valuable research tool when handled with the appropriate precautions. Its high potency and potential for causing respiratory paralysis underscore the critical importance of adhering to strict safety protocols. By understanding its pharmacological properties, utilizing appropriate personal protective equipment, and following established handling and disposal procedures, researchers can safely incorporate this compound into their studies. All laboratory personnel who will be working with doxacurium chloride must receive specific training on its hazards and the procedures outlined in this guide and their institution's safety policies.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Doxacurium Chloride | C56H78Cl2N2O16 | CID 5284551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The neuromuscular blocking and cardiovascular effects of doxacurium chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant. [vivo.weill.cornell.edu]

- 8. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pppmag.com [pppmag.com]

- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]

- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 16. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Initial Exploratory Studies on Nuromax (Doxacurium Chloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial exploratory studies on Nuromax (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathway and experimental workflow.

Core Mechanism of Action

This compound (doxacurium chloride) functions as a competitive antagonist to acetylcholine at the nicotinic receptors located on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents the binding of acetylcholine, thereby inhibiting depolarization of the muscle fiber and resulting in skeletal muscle relaxation. This action is reversible and can be antagonized by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of doxacurium chloride from initial clinical investigations. These studies typically involved adult patients classified under ASA physical status I or II, with neuromuscular function monitored through the evoked twitch response of the adductor pollicis muscle to ulnar nerve stimulation.[3][4]

| Anesthetic Regimen | ED50 (µg/kg) | ED95 (µg/kg) | Reference |

| Nitrous Oxide and Fentanyl | 11 | 24 | [5] |

| Nitrous Oxide and Enflurane | 6 | 14 | [5] |

| Nitrous Oxide and Isoflurane | 8 | 16 | [5] |

| Nitrous Oxide and Halothane | 8 | 19 | [5] |

| Halothane (in children 2-12 yrs) | 19 | 32 | [6] |

Table 1: Dose-Response Relationships of Doxacurium Chloride Under Various Anesthetic Conditions.

| Dose (µg/kg) | Time to Maximum Block (min) | Duration to 25% Recovery (min) | Recovery Index (25-75%) (min) | Reference |

| 30 (in children) | ~7 | 25 (SEM 6) | 27 (SEM 2) | [6] |

| 37.5 (1.5 x ED95) | - | - | - | [7] |

| 50 (in children) | ~4 | 44 (SEM 3) | - | [6] |

| 62.5 (2.5 x ED95) | 9.85 (SD 6.17) | 102 (SD 42) | - | [7] |

Table 2: Onset and Duration of Action of Doxacurium Chloride.

Experimental Protocols

The following section details the typical methodologies employed in the initial exploratory studies of doxacurium chloride to assess its neuromuscular blocking effects.

Subject Population and Anesthesia

-

Subjects: Healthy, consenting adult patients (ASA physical status I or II) were commonly recruited for initial dose-finding and pharmacodynamic studies.[3][4] Pediatric populations were also studied separately.[6]

-

Anesthesia: Anesthesia was typically induced with an intravenous agent like thiopental and maintained with a combination of nitrous oxide in oxygen and a volatile anesthetic (e.g., enflurane, isoflurane, halothane) or an opioid (e.g., fentanyl).[3][5]

Neuromuscular Blockade Monitoring

-

Stimulation: The ulnar nerve was stimulated at the wrist using surface electrodes. A supramaximal, square-wave stimulus was delivered, often in a train-of-four (TOF) pattern at a frequency of 2 Hz every 10-15 seconds.[8][9][10]

-

Measurement: The evoked mechanical response (twitch) of the adductor pollicis muscle was quantified using a force-displacement transducer (mechanomyography) or the electrical activity of the muscle was recorded (electromyography).[1][7][8]

-

Parameters Measured:

-

Control Twitch Height: The baseline twitch response before the administration of doxacurium chloride.

-

T1 Depression: The percentage decrease in the height of the first twitch of the TOF compared to the control.

-

Onset Time: The time from drug administration to maximum T1 depression.[1]

-

Clinical Duration (Duration to 25% Recovery): The time from drug administration until the T1 height recovers to 25% of the control value.[1][3]

-

Recovery Index: The time taken for T1 to recover from 25% to 75% of the control value.[6]

-

Cardiovascular and Histamine Release Assessment

-

Hemodynamic Monitoring: Heart rate and mean arterial pressure were monitored continuously to assess the cardiovascular effects of doxacurium chloride.[3]

-

Histamine Measurement: To evaluate the potential for histamine release, plasma histamine concentrations were measured at baseline and at specific time points (e.g., 2 and 5 minutes) following the administration of doxacurium chloride.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of doxacurium chloride and a generalized workflow for its clinical evaluation.

Caption: Mechanism of Action of Doxacurium Chloride at the Neuromuscular Junction.

Caption: Generalized Experimental Workflow for Clinical Evaluation of Doxacurium Chloride.

References

- 1. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacodynamics of doxacurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neuromuscular blocking and cardiovascular effects of doxacurium chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-response relationships of doxacurium chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuromuscular and cardiovascular effects of doxacurium in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxacurium chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of neuromuscular, cardiovascular, and histamine-releasing properties of doxacurium and pipecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.wfsahq.org [resources.wfsahq.org]

An In-depth Technical Guide to the Basic Science of Nuromax (doxacurium chloride)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuromax, with the active ingredient doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary clinical application is to provide skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[2][3] The core mechanism of action for doxacurium chloride is the competitive antagonism of acetylcholine at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[4] This blockade of cholinergic transmission prevents muscle depolarization and subsequent contraction. This technical guide provides a comprehensive overview of the fundamental scientific principles of doxacurium chloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on the underlying basic science for a research and development audience.

Core Mechanism of Action

Doxacurium chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postjunctional membrane of the neuromuscular junction. By binding to these receptors, it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing the ACh-induced depolarization of the muscle fiber membrane.[1] This inhibition of neuromuscular transmission leads to skeletal muscle relaxation. The neuromuscular blockade induced by doxacurium chloride is not accompanied by an initial depolarization of the motor end-plate, classifying it as a non-depolarizing agent. The effects of doxacurium chloride can be reversed by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved through the administration of acetylcholinesterase inhibitors such as neostigmine.[1][4]

Signaling Pathway at the Neuromuscular Junction

The signaling cascade at the neuromuscular junction is initiated by the arrival of an action potential at the presynaptic nerve terminal, leading to the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nicotinic acetylcholine receptors on the muscle fiber membrane, causing a conformational change that opens the ion channel. This allows for the influx of sodium ions and a small efflux of potassium ions, resulting in the depolarization of the motor end-plate and the generation of an end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential that propagates along the muscle fiber, leading to muscle contraction. Doxacurium chloride competitively binds to the nicotinic acetylcholine receptors, preventing acetylcholine from binding and thereby inhibiting the generation of the end-plate potential and subsequent muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of doxacurium chloride from clinical and preclinical studies.

Pharmacokinetic Properties

| Parameter | Value | Patient Population | Citation |

| Volume of Distribution (Vd) | 0.11 - 0.43 L/kg | Healthy Young Adults | [1] |

| 0.17 - 0.55 L/kg | Kidney Transplant Patients | [1] | |

| 0.17 - 0.35 L/kg | Liver Transplant Patients | [1] | |

| Clearance (CL) | 2.66 mL/min/kg | Healthy Young Adults | [1] |

| 1.23 mL/min/kg | Kidney Transplant Patients | [1] | |

| 2.3 mL/min/kg | Liver Transplant Patients | [1] | |

| 1.75 +/- 0.16 mL/min/kg | Elderly Patients (70-83 yrs) | [1] | |

| 2.54 +/- 0.24 mL/min/kg | Younger Patients (19-39 yrs) | [1] | |

| Biological Half-Life (t½) | 99 minutes | Normal Healthy Adults | [1] |

| Plasma Protein Binding | Approximately 30% | Human Plasma | [2] |

Pharmacodynamic Properties

| Parameter | Value | Anesthetic Conditions | Citation |

| ED95 (Adults) | 0.025 mg/kg (range: 0.020-0.033 mg/kg) | Balanced Anesthesia | [2][5] |

| 30 µg/kg | Nitrous oxide-oxygen-fentanyl-thiopental | [6][7] | |

| ED95 (Children, 2-12 years) | ~0.03 mg/kg | Halothane Anesthesia | [2] |

| Onset of Action (Adults) | 4-5 minutes (at 0.05 mg/kg) | Balanced Anesthesia | [2] |

| 9-10 minutes (at 0.025 mg/kg after succinylcholine) | Balanced Anesthesia | [2] | |

| Clinical Duration of Action (Adults) | ~55 minutes (at 0.025 mg/kg) | Balanced Anesthesia | [2] |

| ~100 minutes (at 0.05 mg/kg) | Balanced Anesthesia | [2] | |